N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic acetamide derivative featuring a substituted imidazole core. Key structural elements include:
- Imidazole ring: Modified at position 2 with a sulfanyl-linked 4-bromophenylmethyl group (introducing halogenated aromaticity) and at position 5 with a hydroxymethyl substituent (improving solubility and hydrogen-bonding capacity).
- 4-Bromophenyl moiety: Provides steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-benzyl-2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c21-17-8-6-16(7-9-17)14-27-20-23-11-18(13-25)24(20)12-19(26)22-10-15-4-2-1-3-5-15/h1-9,11,25H,10,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAHFNAFAQWIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the preparation of 4-bromobenzyl bromide, which is achieved by reacting bromobenzene with bromine in the presence of a catalyst.
Sulfanyl Group Introduction: The bromophenyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring through a cyclization reaction involving an appropriate precursor.
Final Coupling: The final step is the coupling of the imidazole derivative with benzyl and acetamide groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group at the 5-position of the imidazole ring is highly susceptible to oxidation.
Key Findings :
-
Oxidation of the hydroxymethyl group to carboxylic acids enhances hydrogen-bonding capacity, influencing biological interactions.
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Sulfanyl-to-sulfone conversion modifies electronic properties, potentially altering binding affinity .
Substitution Reactions
The sulfanyl (-S-) and 4-bromophenyl groups participate in nucleophilic and electrophilic substitutions.
a) Nucleophilic Substitution at Sulfanyl Group
b) Electrophilic Substitution on Imidazole Ring
Key Findings :
-
The sulfanyl group acts as a leaving group in nucleophilic substitutions, enabling structural diversification .
-
Electrophilic substitutions on the imidazole ring are regioselective, influenced by substituent electronic effects .
Reduction Reactions
Reductive modifications target the imidazole ring and acetamide moiety.
Key Findings :
-
Imidazole reduction alters aromaticity, affecting biological activity.
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Debenzylation exposes primary amines for further functionalization .
Hydrolysis Reactions
The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions.
| Reagent/Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| HCl (6M, reflux) | Carboxylic acid | Acidic hydrolysis converts the acetamide to acetic acid. | |
| NaOH (aq., heat) | Amine derivative | Basic hydrolysis yields the corresponding amine. |
Key Findings :
-
Hydrolysis products exhibit altered solubility and reactivity profiles, useful in prodrug design.
Coordination Chemistry
The imidazole ring acts as a ligand for metal ions.
| Metal Ion | Complex Type | Application | Reference |
|---|---|---|---|
| Zn²⁺ | Tetrahedral complex | Stabilizes the imidazole ring for catalytic applications. | |
| Fe³⁺ | Octahedral complex | Potential use in redox-active metalloenzyme mimics. |
Key Findings :
Scientific Research Applications
N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Imidazole-Based Acetamides
The following table summarizes key analogs and their structural/functional differences:
Key Observations:
- Halogenated Aromatic Groups : The 4-bromophenyl group in the target compound contrasts with 4-chlorophenyl () and 4-fluorophenyl () analogs. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets compared to smaller halogens .
- Imidazole vs. Pyridazinone/Triazole Cores: Pyridazinone derivatives () exhibit FPR2 agonism, suggesting that imidazole-based analogs like the target compound could be optimized for similar receptor targeting .
- Hydroxymethyl vs.
Enzyme Inhibition Potential
- α-Glucosidase and LOX Inhibition : reports acetamide derivatives (e.g., 8t , 8u ) with IC50 values for α-glucosidase inhibition (~12–45 µM) and LOX inhibition (~20–60 µM). The target compound’s hydroxymethyl group may enhance hydrogen bonding with enzyme active sites, though direct testing is required .
- Cholinesterase Activity : Compounds like 8w () show moderate BChE inhibition (~35% at 100 µM). The target compound’s benzyl and bromophenyl groups could similarly interact with BChE’s peripheral anionic site .
Receptor Binding Profiles
- FPR Agonism: Pyridazinone analogs () activate FPR2 at nanomolar concentrations. The target compound’s imidazole core and acetamide linkage may offer a scaffold for FPR ligand development, though substitution patterns require optimization .
Biological Activity
N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a benzyl group, a bromophenyl moiety, and an imidazole ring, which are known to contribute to its biological properties.
This compound exhibits several mechanisms of action:
- Inhibition of Key Enzymes : The compound has shown inhibitory effects on various enzymes, including those involved in cancer cell proliferation. For instance, it has been reported to inhibit certain kinases that play a crucial role in tumor growth and metastasis .
- Modulation of Receptor Activity : It interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions such as growth and apoptosis .
- Antioxidant Properties : The presence of hydroxymethyl groups contributes to its antioxidant capacity, potentially reducing oxidative stress in cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis. For example, it showed IC50 values in the low micromolar range against breast cancer cells .
- Mechanistic Insights : The compound's ability to induce cell cycle arrest at the G1 phase was noted, suggesting its role in preventing cancer cell division .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Research indicates that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
Case Studies
A notable case study involved the application of this compound in a preclinical model for cancer therapy. In this study:
- Model : Mice bearing xenograft tumors were treated with the compound.
- Results : A marked reduction in tumor size was observed compared to control groups, alongside minimal side effects .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | C15H16BrNOS |
| Anticancer IC50 (Breast) | Low micromolar range |
| Antimicrobial MIC | Comparable to established antibiotics |
| Tumor Size Reduction | Significant in preclinical models |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfanyl group introduction, imidazole ring formation, and benzyl-acetamide coupling. For example:
- Sulfanyl functionalization : Reacting 4-bromobenzyl mercaptan with a pre-formed imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Imidazole core construction : Cyclization of hydroxymethyl-substituted imidazole precursors using POCl₃ or PPA as catalysts .
- Final coupling : Benzylation via nucleophilic substitution or amide bond formation using EDCI/HOBt activation .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., S–C stretch at ~650 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, imidazole protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., H-bonding between hydroxymethyl and acetamide groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Methodological Answer :
- Temperature control : Lowering reaction temperature during sulfanyl group introduction reduces disulfide by-products .
- Catalyst screening : Using DMAP instead of pyridine in benzylation steps enhances regioselectivity .
- Purification strategies : Gradient column chromatography (hexane/EtOAc) isolates the target compound from unreacted intermediates .
Q. What computational approaches predict reactive sites for derivatization?
- Methodological Answer :
- DFT calculations : HOMO-LUMO analysis identifies electron-rich regions (e.g., imidazole N3 and hydroxymethyl groups) as nucleophilic sites .
- Molecular Electrostatic Potential (MEP) : Highlights electrophilic centers (e.g., acetamide carbonyl) for electrophilic substitution .
- MD simulations : Assess steric accessibility of the bromophenyl group for Suzuki-Miyaura coupling .
Q. How to resolve conformational isomerism in the solid-state structure?
- Methodological Answer :
- X-ray diffraction : Monoclinic crystal systems (e.g., space group P2₁/c) reveal rotational freedom of the benzyl group and sulfanyl linker .
- Torsion angle analysis : Compare dihedral angles between imidazole and bromophenyl planes to classify isomers (e.g., syn vs. anti) .
Q. How to design selectivity assays for pharmacological activity screening?
- Methodological Answer :
- In vitro enzyme inhibition : Test against kinases (e.g., EGFR) at varying concentrations (1–100 µM) with positive controls (e.g., gefitinib) .
- SAR studies : Compare activity of analogs with modified substituents (e.g., replacing bromophenyl with fluorophenyl) .
- Cellular assays : Measure cytotoxicity in cancer vs. normal cell lines (e.g., IC₅₀ values in HeLa vs. HEK293) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
